6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 148038-83-9
VCID: VC21163883
InChI: InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
SMILES: C1=C(C=NC2=C1NC(=O)N2)Br
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

CAS No.: 148038-83-9

Cat. No.: VC21163883

Molecular Formula: C6H4BrN3O

Molecular Weight: 214.02 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - 148038-83-9

Specification

CAS No. 148038-83-9
Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
IUPAC Name 6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Standard InChI InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Standard InChI Key VHCRLTJPUNUZRN-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1NC(=O)N2)Br
Canonical SMILES C1=C(C=NC2=C1NC(=O)N2)Br

Introduction

Chemical Identity and Structure

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS No. 148038-83-9) is a heterocyclic compound consisting of fused five- and six-membered rings with a bromine substituent at position 6 . The compound belongs to the imidazo[4,5-b]pyridine family, which is characterized by a bicyclic structure featuring an imidazole ring fused with a pyridine ring.

The chemical formula of the compound is C6H4BrN3O with a molecular weight of 214.02 . The structure consists of a planar fused ring system with nitrogen atoms at positions 1, 3, and 4, with a carbonyl group at position 2 and a bromine atom at position 6.

The compound is also known by several synonyms including:

  • 6-BROMO-1,3-DIHYDRO-2H-IMIDAZO[4,5-B]PYRIDIN-2-ONE

  • 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

  • 6-Bromo-1H-imidazo[4,5-b]pyridin-2-ol

  • 6-Bromoimidazo[4,5-b]pyridin-2(3H)-one

Structural Characteristics

The molecular architecture of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one features a nearly planar fused ring system. This planarity is a characteristic property observed in its derivatives as well, as evidenced by crystallographic studies on related compounds. In its derivatives, the maximum deviation from planarity is typically minimal, around 0.008-0.014 Å .

Physical and Chemical Properties

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits distinct physical and chemical properties that contribute to its stability and reactivity. Its comprehensive property profile is summarized in Table 1.

Table 1: Physical and Chemical Properties of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

PropertyValue
Melting Point>350°C
Boiling Point189°C
Density1.837
Flash Point68°C
Recommended StorageSealed in dry container at room temperature
pKa11.36±0.20 (Predicted)
Molecular FormulaC6H4BrN3O
Molecular Weight214.02

The compound's high melting point (>350°C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the NH groups and carbonyl oxygen . The relatively high density (1.837) may be attributed to the presence of the bromine atom, which increases the molecular weight considerably.

Synthesis Methods

Synthesis of Derivatives

The synthesis of derivatives involves N-alkylation reactions using allyl bromide. For example, the 3-allyl derivative is synthesized as follows:

To a stirred solution of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (0.2 g; 93.4 mmol), K2CO3 (0.38 g; 2.8 mmol), and tetra-n-butyl ammonium bromide (0.03 g; 9.34 × 10^-5 mol) in DMF, allyl bromide (0.097 ml; 1.12 mmol) is added dropwise. The mixture is heated under reflux for 24 hours. After completion of the reaction (monitored by TLC), the salt is filtered and the solvent removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using ethylacetate/hexane (1/1) as eluent .

Similarly, the 1,3-diallyl derivative can be synthesized by:

To a stirred solution of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (0.5 g; 2.33 mmol), K2CO3 (1.29 g; 9.34 mmol), and tetrabutylammonium bromide (0.07 g; 2.37 × 10^-4 mol) in DMF, allyl bromide (0.5 ml; 5.84 mmol) is added dropwise. Stirring is continued at room temperature for 24 hours. After completion of reaction (monitored by TLC), the salt is filtered and the solvent removed under reduced pressure. The resulting residue is purified by column chromatography .

Structural Analysis of Derivatives

3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

This derivative features a single allyl group attached to the N3 position of the imidazo[4,5-b]pyridin-2-one system. Crystallographic analysis reveals that the two fused rings (five and six-membered) are nearly planar with a maximum deviation of only 0.008 Å from C1 .

A notable structural characteristic is the orientation of the allyl group, which is nearly perpendicular to the imidazo[4,5-b]pyridin-2-one system. The dihedral angle between the plane of the allyl group and the imidazo[4,5-b]pyridin-2-one system is approximately 70.28°. Additionally, the torsion angle N2–C7–C8–C9 is -131.6° .

In the crystal structure, molecules form pseudo-dimers through strong N—H···O hydrogen bonds between symmetry-equivalent molecules around an inversion center .

1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

This derivative features allyl groups at both N1 and N3 positions. The fused-ring system remains essentially planar, with the largest deviation from the mean plane being only 0.0148 Å .

A distinctive structural feature is the orientation of the two allyl groups, which are nearly perpendicular to the imidazo[4,5-b]pyridine plane, with C—C—N—C torsion angles of 81.6° and -77.2°. Both allyl groups point in the same direction. The planes through the atoms forming each allyl group are nearly perpendicular to the imidazo[4,5-b]pyridin-2-one system, as indicated by the dihedral angles of 80.8° and 73.6° .

Table 2: Crystallographic Data Comparison of Derivatives

Parameter3-Allyl Derivative1,3-Diallyl Derivative
Chemical FormulaC9H8BrN3OC12H12BrN3O
Molecular Weight254.09294.16
Crystal SystemNot specifiedOrthorhombic
Space GroupNot specifiedP n a21
Maximum Deviation from Planarity0.008 Å0.0148 Å
Dihedral Angle (Allyl-Core)70.28°80.8° and 73.6°

Although the search results do not directly mention applications for 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, they reference studies indicating that compounds in the imidazo[4,5-b]pyridine family have demonstrated various biological activities, including:

  • Selective antihistamine (H1) agents

  • Antibacterial activity

  • Aurora kinase inhibition

  • Cyclic PDE (phosphodiesterase) inhibition

These potential applications suggest that 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives may serve as valuable scaffolds for developing pharmaceutically active compounds.

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